molecular formula C19H25N3O3 B2858359 Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate CAS No. 1422444-93-6

Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2858359
CAS No.: 1422444-93-6
M. Wt: 343.427
InChI Key: ASSYEGFSJLAAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine ring substituted at the 4-position with a tert-butyl carbamate group and a methyl-linked 3-phenyl-1,2,4-oxadiazole moiety. The tert-butyl group enhances steric protection, improving metabolic stability, while the phenyl-oxadiazole contributes to π-π stacking interactions, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-19(2,3)24-18(23)22-11-9-14(10-12-22)13-16-20-17(21-25-16)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSYEGFSJLAAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a synthetic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O3C_{18}H_{23}N_{3}O_{3} with a molecular weight of 343.42 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a phenyl-substituted oxadiazole moiety.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antitumor Activity : Oxadiazole derivatives have shown promising anticancer properties. Research indicates that compounds in this class can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells .
  • Enzyme Inhibition : Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has been studied for its inhibitory effects on several enzymes associated with cancer and other diseases. Notably, it exhibits inhibitory potency against human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylases (HDACs) .
  • Neuroprotective Effects : Some studies suggest that oxadiazole derivatives may possess neuroprotective properties by modulating neuroinflammatory responses and reducing oxidative stress .

Case Studies and Experimental Evidence

Several studies have explored the biological activity of related oxadiazole compounds:

Study Findings
Demonstrated that oxadiazole derivatives exhibit anticancer activity with IC50 values ranging from 92.4 µM against multiple cancer cell lines.
Reported that modifications to oxadiazole structures can enhance their antiproliferative activities, making them suitable candidates for drug development.
Investigated the protective effects of oxadiazole derivatives against amyloid-beta-induced cytotoxicity in astrocytes, indicating potential applications in neurodegenerative diseases.

Comparison with Related Compounds

When compared to other oxadiazole derivatives, tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine stands out due to its unique structural features that enhance its biological activity.

Similar Compounds

Compound Activity IC50 Value
Compound AAnticancer92.4 µM
Compound BAntimicrobial10 µg/mL

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituent Differences Notable Properties Reference
Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate (Target Compound) C20H25N3O3 367.44 4-position piperidine; phenyl-oxadiazole High lipophilicity; strong π-π interactions
(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate C20H25N3O3 367.44 3-position piperidine; stereospecific (S)-configuration Altered spatial arrangement; potential chiral selectivity
tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate C16H21N3O3S 359.43 Thiophene replaces phenyl Enhanced electron-rich character; improved solubility in polar solvents
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate C13H21N3O3 267.33 Methyl substituent on oxadiazole Reduced steric bulk; lower molecular weight
4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester C15H25N3O3 295.38 Isopropyl substituent on oxadiazole Increased lipophilicity; potential for improved membrane permeability
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride C12H12FN3O·HCl 285.71 (free base) Fluorophenyl substituent; hydrochloride salt Enhanced dipole interactions; improved bioavailability via salt form

Key Research Findings

Positional Isomerism : The (S)-3-substituted piperidine analog () exhibits distinct crystallographic packing compared to the 4-substituted target compound, suggesting altered intermolecular interactions and solubility profiles .

Substituent Effects :

  • Methyl vs. Phenyl : The methyl-substituted analog () shows lower steric hindrance, favoring synthetic accessibility but reduced aromatic interaction capacity .
  • Fluorophenyl : Fluorination () improves metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .

Salt Forms : Hydrochloride salts () enhance aqueous solubility, critical for pharmaceutical formulations, but may alter crystallization behavior .

Functional Implications

  • Medicinal Chemistry : The target compound’s phenyl-oxadiazole and tert-butyl groups make it a candidate for kinase inhibitors or GPCR modulators. Analogs with fluorophenyl or thiophene groups may target enzymes requiring electron-rich binding pockets .
  • Materials Science : Thiophene-containing variants () could serve as organic semiconductors due to their extended π-conjugation .

Preparation Methods

Tiemann-Krüger Amidoxime Cyclization

The Tiemann-Krüger method, first reported in the late 19th century, remains foundational for 1,2,4-oxadiazole synthesis. This two-step protocol involves:

  • Amidoxime Formation : Reaction of benzonitrile with hydroxylamine hydrochloride in ethanol/water at 60–80°C for 6–12 hours to yield benzamidoxime.
  • Heterocyclization : Treatment of benzamidoxime with tert-butyl 4-(chloroacetyl)piperidine-1-carboxylate in pyridine or tetrabutylammonium fluoride (TBAF) at reflux (80–100°C) for 24–48 hours.

While historically significant, this method suffers from moderate yields (35–60%) and laborious purification due to byproduct formation. Modifications using acyl chlorides instead of esters improve reactivity but require stringent moisture control.

Modern Heterocyclization Techniques

Coupling Agent-Mediated Cyclization

Contemporary methods prioritize activating carboxylic acid derivatives to enhance cyclization efficiency. For tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate, the optimal pathway involves:

  • Carboxylic Acid Activation : tert-Butyl 4-(carboxymethyl)piperidine-1-carboxylate is treated with T3P (50% in ethyl acetate) and triethylamine (TEA) in dichloromethane (DCM) at 25°C for 1 hour to form the mixed phosphonic anhydride.
  • Amidoxime Coupling : Benzamidoxime is added, and the mixture is heated to 80°C for 4 hours, achieving cyclization via nucleophilic attack (Table 1).

Table 1: Performance of Coupling Agents in Oxadiazole Synthesis

Coupling Agent Temp (°C) Time (h) Yield (%) Purity (%)
T3P 80 4 92 98
EDC/HOBt 25 12 78 95
DCC 60 8 65 90

Data aggregated from

T3P outperforms traditional carbodiimides (EDC, DCC) by accelerating reaction kinetics and minimizing racemization.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:

  • Mixing benzamidoxime (1.2 eq), tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate (1 eq), and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in DMF.
  • Irradiating at 150 W and 120°C for 20 minutes, achieving 88% yield with >99% conversion.

This method is ideal for high-throughput applications but requires specialized equipment.

Piperidine Subunit Integration Strategies

Boc Protection-Deprotection Sequences

The tert-butoxycarbonyl (Boc) group ensures amine protection during oxadiazole formation. Critical steps include:

  • Boc Introduction : Treating 4-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10) at 0°C.
  • Methylenation : Reacting Boc-protected piperidine with ethyl bromoacetate under Sonogashira conditions to install the methylene bridge.
  • Oxadiazole Assembly : Proceeding with amidoxime cyclization as detailed in Section 2.1.

The Boc group remains intact under acidic cyclization conditions, enabling one-pot synthesis.

Solvent and Temperature Optimization

Aqueous-Phase Synthesis

Eco-friendly protocols utilize water as the solvent:

  • Combining benzamidoxime and tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate in refluxing water (12 hours) yields 75–80% product.
  • Adding β-cyclodextrin (10 mol%) improves solubility, boosting yields to 85%.

While advantageous for sustainability, prolonged heating risks hydrolyzing the Boc group.

Low-Temperature Methods

Cryogenic conditions (−20°C) in THF with T3P and DIPEA (N,N-diisopropylethylamine) achieve 89% yield in 2 hours, minimizing side reactions.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

Method Yield (%) Time Cost Scalability
T3P-Mediated 92 4 h High Excellent
Microwave 88 0.3 h Medium Moderate
Aqueous 80 12 h Low Good
Classical (Tiemann) 60 48 h Low Poor

Data synthesized from

T3P-mediated cyclization emerges as the optimal balance of efficiency and scalability, whereas aqueous methods suit green chemistry priorities.

Q & A

Q. What are the recommended synthetic routes for preparing Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring. A common method includes coupling a nitrile derivative with hydroxylamine under acidic conditions, followed by cyclization. For example, cyclopropylamine analogs react with thiocyanate derivatives to form heterocyclic intermediates, which are further functionalized . Subsequent steps often involve Boc-protection of the piperidine nitrogen, alkylation to introduce the methyl group, and final deprotection under controlled acidic conditions. Anhydrous solvents (e.g., DMF) and coupling agents like EDCI/HOBt are recommended for amide bond formation, with reaction progress monitored via TLC or HPLC .

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the gold standard for structural elucidation. Single crystals are grown via slow evaporation, and diffraction data collected using synchrotron radiation or laboratory X-ray sources. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, leveraging direct methods for phase determination. For example, the closely related (S)-tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate was resolved to a final R-factor of 0.045 using SHELXL-2018 . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What purification techniques are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating intermediates. For final purification, recrystallization from ethanol or methanol yields high-purity crystals. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended for analytical validation, especially when isolating stereoisomers or eliminating trace impurities .

Advanced Questions

Q. How can researchers optimize the yield of 1,2,4-oxadiazole ring formation?

Yield optimization requires systematic parameter variation:

  • Temperature : Cyclization at 80–100°C in toluene or DMF enhances ring closure .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time and improve efficiency .
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states. A comparative table of conditions is advised:
SolventTemperature (°C)CatalystYield (%)
Toluene80None65
DMF100ZnCl₂82
DMF100 (microwave)None90

Data should be validated via NMR and mass spectrometry .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions between NMR, MS, and X-ray data require cross-validation:

  • NMR : Use 2D techniques (HSQC, HMBC) to confirm connectivity, especially for stereocenters.
  • MS/MS fragmentation : Compare experimental and simulated patterns to identify misassigned peaks.
  • X-ray : Overlay calculated (DFT) and experimental structures to detect conformational discrepancies. For example, a 2010 study resolved ambiguities in piperidine ring puckering via Hirshfeld surface analysis .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

Accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, analyze degradation via HPLC.
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures (e.g., onset at 180°C for tert-butyl derivatives) .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products.

Q. How can computational methods predict bioactivity and binding affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The 1,2,4-oxadiazole moiety often engages in π-π stacking with aromatic residues .
  • QSAR models : Train on datasets of analogous piperidine derivatives to predict IC₅₀ values.
  • ADMET prediction : SwissADME or pkCSM estimates bioavailability and toxicity .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Focus on modifying:

  • Phenyl substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity.
  • Oxadiazole ring : Replace oxygen with sulfur to form thiadiazoles and compare bioactivity.
  • Piperidine substitution : Explore N-alkylation or spirocyclic analogs to modulate lipophilicity. For example, tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate showed improved solubility compared to phenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.